2-(4-Aminophenyl)succinic acid

CAS No.: 22511-21-3

Cat. No.: VC1976029

Molecular Formula: C10H11NO4

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22511-21-3 |

|---|---|

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.2 g/mol |

| IUPAC Name | 2-(4-aminophenyl)butanedioic acid |

| Standard InChI | InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) |

| Standard InChI Key | RZHXTNAFUFBEQB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N |

Introduction

Chemical Identity and Structure

Molecular Characteristics

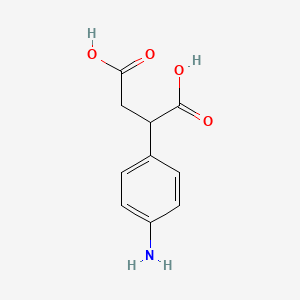

2-(4-Aminophenyl)succinic acid (CAS: 22511-21-3) is an aromatic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . This compound features a 4-aminophenyl group attached to the alpha position of a succinic acid moiety, creating a unique chemical structure with both acidic and basic functional groups.

Chemical Identifiers

The compound is known by several synonyms in scientific literature and chemical databases. Table 1 summarizes the various chemical identifiers associated with this compound.

Table 1: Chemical Identifiers of 2-(4-Aminophenyl)succinic acid

| Identifier Type | Value |

|---|---|

| CAS Number | 22511-21-3 |

| IUPAC Name | 2-(4-aminophenyl)butanedioic acid |

| InChI | InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) |

| InChIKey | RZHXTNAFUFBEQB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N |

| Common Synonyms | 4-Aminophenylsuccinic acid; 2-(4-aminophenyl)butanedioic acid; 2-(4-Amino-phenyl)-succinic acid |

Structural Features

The compound exhibits several important structural features:

-

An aromatic ring with an amino group (-NH₂) at the para position

-

A succinic acid group (a four-carbon dicarboxylic acid) attached to the aromatic ring

-

Two carboxylic acid groups (-COOH) that can participate in acid-base chemistry and formation of esters, amides, and salts

-

A stereogenic center at the α-carbon where the phenyl ring attaches to the succinic acid moiety

Physical and Chemical Properties

Chemical Reactivity

The compound's reactivity is defined by its functional groups:

-

The carboxylic acid groups can undergo typical reactions including:

-

Esterification

-

Amidation

-

Salt formation

-

Decarboxylation under specific conditions

-

-

The aromatic amino group can participate in:

-

Diazotization reactions

-

Acylation

-

Nucleophilic substitutions

-

Coordination with metal ions

-

-

The α-carbon may undergo racemization under basic conditions due to the acidity of the hydrogen atom.

Synthesis Methods

Related Synthetic Pathways

Insights can be drawn from the synthesis of similar compounds. For instance, the patent US4109093A describes a process for making 2-(4'-aminophenyl) 5-amino benzimidazole that involves related intermediates and could provide valuable insights into the synthetic approaches for our target compound . The synthesis includes:

-

Condensation of p-nitrobenzoic acid with aniline

-

Dinitration of the resulting N-(4'-nitro-benzoyl)aniline

-

Reduction of the nitro groups to amines

While this specific process leads to a different final product, the reduction step and handling of aminophenyl intermediates are relevant to 2-(4-Aminophenyl)succinic acid synthesis.

Comparative Analysis

Structural Comparison with Related Compounds

Table 2 provides a comparison of 2-(4-Aminophenyl)succinic acid with structurally related compounds:

Table 2: Comparison of 2-(4-Aminophenyl)succinic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 2-(4-Aminophenyl)succinic acid | C₁₀H₁₁NO₄ | 209.20 | Reference compound |

| Succinic acid | C₄H₆O₄ | 118.09 | Lacks the aminophenyl group |

| N-(2-Amino-phenyl)-succinamic acid | C₁₀H₁₂N₂O₃ | 208.21 | Contains an amide linkage instead of direct C-C bond; amino group at ortho position |

| 2-Aminophenylacetic acid | C₈H₉NO₂ | 151.16 | Single carboxylic acid group; shorter carbon chain |

Research Gaps and Future Directions

Current Research Limitations

The literature review reveals several notable gaps in the current understanding of 2-(4-Aminophenyl)succinic acid:

-

Limited published studies focusing specifically on this compound's synthesis, properties, and applications

-

Absence of detailed spectroscopic characterization data

-

Minimal information on biological activities and potential pharmaceutical applications

-

Limited data on industrial applications and large-scale production methods

Promising Research Directions

Based on the structure and related compounds, the following research directions appear promising:

-

Synthetic Methodology Development: Exploring efficient and environmentally friendly routes for synthesis, potentially including enzymatic approaches similar to those used for succinic acid production

-

Biological Activity Screening: Systematic evaluation of potential enzyme inhibition, antimicrobial, or other biological activities, given the structural elements that appear in other bioactive molecules

-

Material Science Applications: Investigation of its use in specialized polymer development, particularly those requiring specific amino-functionalized monomers

-

Coordination Chemistry: Exploration of its metal-binding properties due to the presence of both carboxylic acid and amino functional groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume